molecular formula C22H13N3O5S B2426468 (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 683256-14-6

(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2426468
CAS No.: 683256-14-6
M. Wt: 431.42
InChI Key: OTFGZDZQFDITIL-OVCLIPMQSA-N
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Description

(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H13N3O5S and its molecular weight is 431.42. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2-methoxy-5-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O5S/c1-29-19-7-6-16(25(27)28)9-14(19)8-15(11-23)21-24-18(12-31-21)17-10-13-4-2-3-5-20(13)30-22(17)26/h2-10,12H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFGZDZQFDITIL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure incorporating multiple functional groups, including:

  • Acrylonitrile moiety : Contributes to its reactivity and biological activity.
  • Thiazole ring : Known for its diverse pharmacological properties.
  • Nitrophenyl group : Often associated with enhanced biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and acrylonitrile moieties exhibit significant anticancer properties. For instance, a derivative with a similar structure was tested against various cancer cell lines, showing promising results.

CompoundCell LineIC50 (µg/mL)Reference
24aHCT-151.61 ± 1.92
24bA5491.98 ± 1.22

These findings suggest that the presence of the thiazole ring enhances cytotoxicity, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazole derivatives have been reported to possess broad-spectrum activity against bacteria and fungi. In a study evaluating various thiazole compounds, several demonstrated significant inhibition against pathogenic strains.

CompoundMicroorganismZone of Inhibition (mm)Reference
19E. coli15
20S. aureus18

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to intercalate DNA, disrupting replication.
  • Induction of Apoptosis : Studies indicate that thiazole derivatives may trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The nitrophenyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

A notable case study involved the testing of related thiazole compounds in vivo using mouse models for cancer treatment. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential therapeutic applications for this compound.

Study Overview

  • Objective : Evaluate anticancer efficacy in mouse models.
  • Results : Tumor size decreased by approximately 40% after treatment with the compound over four weeks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including thiazole ring formation via α-haloketone-thiourea cyclization, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Critical reagents include palladium catalysts (e.g., Pd/C) for coupling reactions and DMF as a solvent for polar intermediates. Optimization involves adjusting temperature (e.g., 60–80°C for condensation) and using HPLC to monitor purity (>95%) .
  • Key Challenges : Minimizing side products like Z-isomers requires strict control of steric and electronic factors during condensation.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms E-configuration via coupling constants (J = 12–16 Hz for acrylonitrile double bond) .
  • HPLC : Tracks reaction progress and quantifies purity using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 448.09 for C₂₂H₁₄N₃O₅S) .

Q. What structural features influence the compound’s reactivity and stability?

  • Functional Groups :

  • Nitro group (electron-withdrawing): Enhances electrophilicity of the aryl ring, facilitating nucleophilic substitutions.
  • Thiazole and chromen-2-one rings : Contribute to π-π stacking in biological targets .
    • Stability : Susceptible to photodegradation due to the nitro group; store in amber vials under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity across cancer cell lines?

  • Approach :

  • Dose-Response Studies : Compare IC₅₀ values (e.g., 2–10 μM in MCF-7 vs. >20 μM in HeLa) to identify cell-specific sensitivity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to assess impact on potency .
  • Mechanistic Profiling : Use flow cytometry to differentiate apoptosis (Annexin V+/PI−) vs. necrosis (PI+) .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR or CDK2) using PDB structures. Focus on hydrogen bonds with thiazole N and nitro O .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
    • Validation : Cross-reference with experimental IC₅₀ and kinase inhibition assays .

Q. How can researchers optimize solvent systems for large-scale crystallization?

  • Parameters :

  • Solvent Polarity : Use mixed solvents (e.g., DCM:MeOH 4:1) to balance solubility and nucleation rates .
  • Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to RT improves crystal quality .
    • Analytical Tools : Single-crystal XRD to confirm space group (e.g., monoclinic P2₁/c) and intermolecular H-bonding .

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